molecular formula C16H14N4O4 B5808475 2-ethoxy-6-methyl-3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine

2-ethoxy-6-methyl-3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No. B5808475
M. Wt: 326.31 g/mol
InChI Key: AHBLDLUNBKBJEY-UHFFFAOYSA-N
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Description

The compound "2-ethoxy-6-methyl-3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine" is a structurally complex molecule that likely exhibits a range of interesting chemical and physical properties due to its diverse functional groups. The scientific interest in such molecules generally revolves around their potential applications in materials science, pharmacology (excluding drug use and dosage, side effects), and as intermediates in organic synthesis.

Synthesis Analysis

Synthesis of complex heterocyclic compounds like this involves multiple steps, including nitration, cyclization, and functional group transformations. The synthesis of similar compounds has been explored through reactions involving intermediates like pyrazoloylhydroximoyl chloride, which react with various amines and other reagents to form heterocyclic compounds with potential energetic material applications and pharmaceutical relevance (Zohdi et al., 1997).

Molecular Structure Analysis

The molecular structure of compounds containing pyridine and oxadiazole units has been characterized using techniques like X-ray crystallography, showing detailed insights into their geometric configuration, molecular conformations, and intermolecular interactions. For instance, studies on similar pyridine-based compounds reveal orthorhombic crystal systems and detailed bond lengths and angles, indicative of the compound's structural stability and reactivity potential (Congming Ma et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving similar compounds include cyclization, nitration, and reactions with nucleophiles. These reactions are critical for modifying the chemical structure and introducing new functional groups, which significantly impacts the compound's chemical properties, such as reactivity and stability. Studies on compounds with nitro and pyridine groups highlight their potential in synthesizing diverse heterocyclic structures through reactions with various reagents (Abdallah et al., 2007).

Physical Properties Analysis

The physical properties of such compounds, including melting point, solubility, and density, are influenced by their molecular structure. The presence of nitro, ethoxy, and methyl groups can affect the compound's polarity, boiling point, and solubility in organic solvents or water. High-density and low thermal stability are notable for energetic materials with similar structures (Ma et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity towards acids, bases, and other reagents, are pivotal for understanding the compound's behavior in synthetic pathways and potential applications. The oxadiazole and pyridine rings contribute to electron-rich regions, affecting nucleophilic and electrophilic attack sites. These characteristics are crucial for designing reactions for functional group modifications or constructing more complex molecules (Khalafy et al., 2002).

properties

IUPAC Name

3-(2-ethoxy-6-methylpyridin-3-yl)-5-(4-nitrophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O4/c1-3-23-16-13(9-4-10(2)17-16)14-18-15(24-19-14)11-5-7-12(8-6-11)20(21)22/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHBLDLUNBKBJEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=N1)C)C2=NOC(=N2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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